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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the regulatory frameworks for

pyrrolizidine alkaloids (PAs) in the European Union (EU) and the United States (USA).

Pyrrolizidine alkaloids are a group of naturally occurring toxins produced by numerous plant

species worldwide. Their presence in the food chain, primarily through contamination of crops,

honey, and herbal products, poses a significant health risk to humans due to their hepatotoxic,

genotoxic, and carcinogenic properties. This document outlines the distinct approaches taken

by the EU and the US in managing the risks associated with PA contamination in food and

dietary supplements, presenting quantitative limits, analytical methodologies, and regulatory

workflows.

Regulatory Landscape Overview
The EU has established a harmonized and stringent regulatory framework with specific

maximum levels for the sum of certain PAs in a wide range of foodstuffs. In contrast, the US

does not have specific federal maximum limits for PAs in food but considers dietary

supplements containing these alkaloids to be adulterated.

Quantitative Comparison of Maximum Levels
The EU, under Commission Regulation (EU) 2023/915, has set specific maximum levels for the

sum of 21 pyrrolizidine alkaloids and their N-oxides in various food categories. The regulation

also considers an additional 14 PAs that are structurally similar and may co-elute during
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analysis. The US, on the other hand, does not have such specific maximum residue limits for

PAs in food products. The Food and Drug Administration (FDA) can, however, take action

against food products on a case-by-case basis if they are found to contain substances at levels

that may pose a health risk. For dietary supplements, the FDA's position is that products

containing PAs are considered adulterated.

Food Category
European Union:
Maximum Level (µg/kg)

United States: Maximum
Level (µg/kg)

Herbal infusions (dried

product)
200 No specific limit

Tea (Camellia sinensis) (dried

product)
150 No specific limit

Rooibos, anise, lemon balm,

chamomile, thyme,

peppermint, lemon verbena

(dried)

400 No specific limit

Cumin seeds 400 No specific limit

Borage leaves (fresh, frozen)

for the final consumer
750 No specific limit

Dried herbs (except those

specified elsewhere)
400 No specific limit

Borage, lovage, marjoram,

oregano (dried)
1000 No specific limit

Food supplements containing

herbal ingredients
400

Considered adulterated if PAs

are present

Pollen-based food

supplements, pollen and pollen

products

500
Considered adulterated if PAs

are present

Note: The EU's maximum levels refer to the lower-bound sum of 21 specific pyrrolizidine
alkaloids and their N-oxides.
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Experimental Protocols for Pyrrolizidine Alkaloid
Analysis
The accurate detection and quantification of pyrrolizidine alkaloids at low levels in complex

matrices require sophisticated analytical techniques. Liquid chromatography coupled with

tandem mass spectrometry (LC-MS/MS) is the most widely accepted method in both the EU

and the US.

European Union: Recommended Methodology (based
on European Pharmacopoeia and BfR methods)
The European Pharmacopoeia chapter 2.8.26 provides guidance on the analysis of

contaminant pyrrolizidine alkaloids and allows for the use of any validated chromatographic

method coupled with mass spectrometry. A widely referenced method is that of the German

Federal Institute for Risk Assessment (BfR).

1. Sample Preparation:

Homogenization: The sample is homogenized to ensure a representative portion is taken for

analysis. For solid samples, cryogenic grinding with dry ice is often employed to achieve a

fine, uniform powder.

Extraction: A known weight of the homogenized sample (e.g., 2 grams) is extracted with an

acidic aqueous solution (e.g., 0.05 M sulfuric acid) using ultrasonication. This is typically

repeated twice.

Centrifugation: The mixture is centrifuged to separate the solid matrix from the liquid extract.

The supernatants from the extractions are combined.

Solid-Phase Extraction (SPE) Clean-up: The combined extract is passed through a strong

cation exchange (SCX) SPE cartridge. The cartridge is washed with a series of solvents to

remove interfering compounds. The PAs are then eluted with an ammoniated organic solvent

(e.g., methanol with 2.5% ammonia).

Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle

stream of nitrogen and reconstituted in a small, known volume of a suitable solvent (e.g.,
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methanol/water mixture) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

Chromatographic Separation: The reconstituted sample is injected into a high-performance

liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC)

system. Separation is typically achieved on a C18 reversed-phase column using a gradient

elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid

and ammonium formate) and an organic component (e.g., methanol or acetonitrile with

formic acid and ammonium formate).

Mass Spectrometric Detection: The eluent from the HPLC/UHPLC is introduced into a

tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source

operating in positive ion mode. Detection and quantification are performed using multiple

reaction monitoring (MRM), targeting the specific precursor-to-product ion transitions for

each of the regulated PAs and their N-oxides.

Quantification: Quantification is typically performed using an internal standard and a matrix-

matched calibration curve to compensate for matrix effects.

United States: General Methodology (based on available
literature and upcoming USP guidance)
While the FDA does not prescribe a single official method, the upcoming United States

Pharmacopeia (USP) General Chapter <567> will provide a prototype analytical method. The

principles are similar to the European methods.

1. Sample Preparation:

Extraction is typically performed with an acidified aqueous solution.

Clean-up often involves solid-phase extraction (SPE) to remove matrix interferences.

2. LC-MS/MS Analysis:

UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is the preferred analytical

technique.
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Analysis is performed in positive ion mode using multiple reaction monitoring (MRM) to

ensure selectivity and sensitivity.

Isotope-labeled internal standards are recommended for accurate quantification.

Signaling Pathways and Experimental Workflows
Metabolic Activation and Hepatotoxicity of Pyrrolizidine
Alkaloids
Pyrrolizidine alkaloids themselves are not toxic but are converted to toxic metabolites in the

liver by cytochrome P450 enzymes. These reactive pyrrolic esters can bind to cellular

macromolecules, leading to cytotoxicity, genotoxicity, and carcinogenicity.
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Ingestion & Absorption Hepatic Metabolism

Cellular Toxicity

Pyrrolizidine Alkaloids (PAs)
(in food/supplements)

Cytochrome P450
(e.g., CYP3A4)

Metabolic
Activation Reactive Pyrrolic Esters

(Dehydropyrrolizidine Alkaloids)
Detoxification

(e.g., Glutathione Conjugation)

DNA & Protein Adducts

Covalent Binding

Excretion

Cellular Damage
(Oxidative Stress, Apoptosis)

Hepatotoxicity
(Veno-occlusive disease, Cirrhosis, Cancer)
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Data Collection & Monitoring
(Member States, Industry)

Mandate from
European Commission

EFSA Scientific Opinion
(Risk Assessment)

European Commission Proposes
Regulation (e.g., setting MLs)

Discussion with
Member States

Adoption of Regulation
(e.g., Commission Regulation (EU) 2023/915)

Enforcement by
Member States
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Dietary Supplement
on the Market

FDA Post-Market Surveillance
(e.g., inspections, sampling, adverse event reports)

Potential Violation Identified
(e.g., presence of PAs - adulteration)

FDA Issues Warning Letter
to Manufacturer

Manufacturer Takes
Voluntary Corrective Action

(e.g., recall)

Further FDA Enforcement Action
(e.g., seizure, injunction)

If no voluntary
action
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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